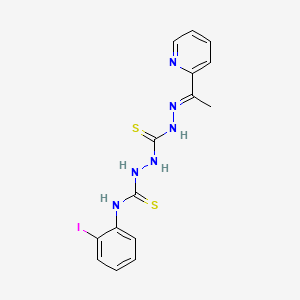

Carbonothioic dihydrazide, N''-(((2-iodophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Description

Introduction to Carbonothioic Dihydrazide Derivatives

Structural and Functional Overview of Thiosemicarbazone-Based Compounds

Thiosemicarbazones are characterized by a general R1R2C=N–NH–C(S)–NH2 scaffold, where modifications at the R1, R2, and terminal amine groups dictate their pharmacological and coordination properties. These compounds exhibit broad-spectrum bioactivity, including anticancer, antimicrobial, and antimalarial effects, often mediated through metal chelation or enzyme inhibition.

The carbonothioic dihydrazide subclass introduces additional hydrazide moieties, enhancing structural rigidity and electronic delocalization. For example, 4-(1-adamantyl)-3-thiosemicarbazide derivatives demonstrate improved stability and bioactivity due to the adamantane group’s steric bulk. Similarly, pyridine-containing thiosemicarbazones, such as 2-acetylpyridine derivatives, leverage nitrogen coordination sites for metal binding, as seen in 4-Ethyl-1-(1-(2-pyridyl)ethylidene)-3-thiosemicarbazide.

Table 1: Key Structural Features of Representative Thiosemicarbazones

Significance of N''-(((2-Iodophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-Pyridinyl)ethylidene) Substituents

The titular compound integrates two distinct substituents:

- 2-Iodophenylamino-thioxomethyl group : The iodine atom introduces steric bulk and polarizability, fostering halogen bonding with biological targets. For instance, 4-(3-iodophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide demonstrates enhanced binding via I⋯S interactions (3.352 Å).

- (1E)-1-(2-Pyridinyl)ethylidene group : The pyridine ring provides a rigid planar structure and nitrogen donor sites for metal coordination. Analogous complexes, such as 2-formylpyridine thiosemicarbazone, exhibit strong chelation with transition metals like Fe(III) and Cu(II).

Molecular Interactions and Electronic Effects

- Halogen Bonding : The 2-iodophenyl group participates in non-covalent interactions with sulfur and oxygen atoms, as observed in crystal structures.

- Coordination Chemistry : The pyridinyl-ethylidene moiety facilitates the formation of stable metal complexes, altering redox properties and enhancing bioactivity.

- Conformational Rigidity : The E-configure

Properties

CAS No. |

127142-34-1 |

|---|---|

Molecular Formula |

C15H15IN6S2 |

Molecular Weight |

470.4 g/mol |

IUPAC Name |

1-(2-iodophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |

InChI |

InChI=1S/C15H15IN6S2/c1-10(12-7-4-5-9-17-12)19-21-15(24)22-20-14(23)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+ |

InChI Key |

OMXQWYUDBNMLFZ-VXLYETTFSA-N |

Isomeric SMILES |

C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1I)/C2=CC=CC=N2 |

Canonical SMILES |

CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1I)C2=CC=CC=N2 |

Origin of Product |

United States |

Biological Activity

Carbonothioic dihydrazide and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound under discussion, Carbonothioic dihydrazide, N''-(((2-iodophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- , is a complex organic molecule that incorporates both thio and hydrazide functionalities, which are vital for its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is characterized by the presence of a carbonothioic backbone with two hydrazine groups, an aromatic iodophenyl moiety, and a pyridine-derived ethylidene group. This unique structure contributes to its potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃S |

| Molecular Weight | 277.35 g/mol |

| IUPAC Name | N''-(((2-iodophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-carbonothioic dihydrazide |

| CAS Number | Not available |

Antimicrobial Properties

Research has indicated that carbonothioic dihydrazide and its derivatives exhibit antibacterial and antifungal activities. A study demonstrated that these compounds could effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Carbonothioic Dihydrazide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Carbonothioic Dihydrazide | S. aureus | 15 |

| Carbonothioic Dihydrazide | E. coli | 12 |

| Iodophenyl derivative | C. albicans | 14 |

The antimicrobial action is believed to be linked to the ability of these compounds to form stable complexes with metal ions, enhancing their efficacy against microbial cells. The lipophilicity of these compounds aids in their penetration through lipid membranes, thereby increasing their biological activity .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of carbonothioic dihydrazide:

- Synthesis and Evaluation : A recent study synthesized various derivatives of carbonothioic dihydrazide and evaluated their antimicrobial properties. The results indicated that modifications to the hydrazine groups significantly influenced the biological activity, with specific electron-donating groups enhancing efficacy .

- Metal Complexes : Another research effort explored the formation of metal complexes with carbonothioic dihydrazide derivatives. These complexes showed enhanced antibacterial activity compared to their non-complexed forms, suggesting potential applications in therapeutic settings .

- Antioxidant Activity : In addition to antimicrobial properties, some derivatives exhibited antioxidant activity, which was assessed using various assays including DPPH radical scavenging tests. Compounds demonstrated significant inhibition percentages, indicating their potential as antioxidants .

Comparison with Similar Compounds

Substituent Variations

Key Observations :

Coordination Behavior

Key Observations :

- Unlike morpholine- or benzimidazole-containing ligands, Compound A’s iodophenyl group may sterically hinder metal coordination, limiting complex stability at high pH .

Functional Comparisons

Key Observations :

Key Observations :

- The iodine atom in Compound A may confer radio-opacity or enhance pharmacokinetics, but empirical data are lacking .

Preparation Methods

Step 1: Preparation of Carbonothioic Dihydrazide Intermediate

- Starting materials : Carbon disulfide and hydrazine hydrate are reacted to form carbonothioic dihydrazide.

- Reaction conditions : Typically performed in an aqueous or alcoholic medium under reflux, ensuring complete conversion.

- Purification : The intermediate is isolated by filtration and recrystallization.

Step 2: Functionalization with 2-Iodophenyl Amine

- Reagents : 2-iodoaniline is reacted with the carbonothioic dihydrazide intermediate.

- Mechanism : The amino group of 2-iodoaniline attacks the thioxomethyl group, forming the N''-(((2-iodophenyl)amino)thioxomethyl) moiety.

- Conditions : Mild heating in an appropriate solvent such as ethanol or DMF, often with catalytic acid or base to facilitate condensation.

- Outcome : Formation of a stable thiosemicarbazide derivative bearing the 2-iodophenyl substituent.

Step 3: Schiff Base Formation with 2-Pyridinecarboxaldehyde

- Reagents : The intermediate from Step 2 is condensed with 2-pyridinecarboxaldehyde.

- Reaction : The hydrazide nitrogen reacts with the aldehyde group to form an imine (Schiff base), yielding the N'''-((1E)-1-(2-pyridinyl)ethylidene) substituent.

- Conditions : Typically carried out in ethanol or methanol under reflux or room temperature with stirring; sometimes acid catalysts are used to promote imine formation.

- Purification : The final product is purified by recrystallization or chromatographic techniques.

Reaction Conditions and Optimization

| Step | Reaction Type | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Carbonothioic dihydrazide synthesis | Water/Ethanol | Reflux (~80-100°C) | 4-6 hours | Ensure complete reaction of CS2 and hydrazine |

| 2 | Amination with 2-iodoaniline | Ethanol/DMF | 50-80°C | 3-5 hours | Acid/base catalyst may improve yield |

| 3 | Schiff base formation | Ethanol/Methanol | Room temp to reflux | 2-4 hours | Acid catalyst optional; monitor imine formation |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : Confirms the formation of the Schiff base and substitution pattern on the aromatic rings.

- Mass Spectrometry (MS) : Verifies molecular weight consistent with the expected formula.

- Infrared Spectroscopy (IR) : Identifies characteristic thiosemicarbazide and imine functional groups.

- Elemental Analysis : Confirms the presence of iodine and nitrogen content consistent with the compound.

Research Findings and Notes

- The presence of the iodine atom on the phenyl ring influences the electronic properties and reactivity of the compound, potentially affecting biological activity and binding affinity in medicinal chemistry applications.

- The Schiff base linkage is typically in the (1E) configuration, which is thermodynamically favored and confirmed by spectroscopic data.

- Similar compounds with different aromatic substitutions (e.g., methoxy-nitrophenyl or chlorophenyl) have been synthesized using analogous methods, indicating the robustness of this synthetic route.

- Reaction yields are generally moderate to high (60-85%) depending on purification methods and reaction optimization.

Summary Table of Preparation Methods

Q & A

Basic: How can synthesis protocols for this compound be optimized to improve purity and yield?

Methodological Answer:

Optimization involves:

- Solvent selection : Use methanol/water mixtures (e.g., 20 mL methanol + 10 mL water) to balance solubility and reaction kinetics .

- Catalyst choice : Acidic or basic catalysts (e.g., acetic acid) can enhance condensation efficiency between thiocarbonohydrazide and carbonyl precursors .

- Reaction conditions : Reflux at 60–80°C for 3–6 hours ensures complete imine bond formation while minimizing side reactions .

- Purification : Wash precipitates with hot methanol to remove unreacted starting materials, followed by vacuum drying over P₂O₅ for high purity (>95%) .

Basic: What spectroscopic techniques are most reliable for characterizing structural features?

Methodological Answer:

- IR spectroscopy : Identify key functional groups (C=S at ~1358 cm⁻¹, C=N at ~1528 cm⁻¹, and NH stretches at ~3200–3300 cm⁻¹) to confirm hydrazide and imine bonds .

- NMR analysis : Use DMSO-d₆ for solubility. Look for:

- ¹H NMR : Pyridinyl protons (δ 7.3–8.5 ppm), NH signals (δ 9.9–14.9 ppm) .

- ¹³C NMR : C=S (~176 ppm), aromatic carbons (120–155 ppm) .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S within ±0.3% of theoretical values) .

Basic: What are common reaction pathways for modifying the thiocarbohydrazide core?

Methodological Answer:

- Oxidation : React with H₂O₂ or m-CPBA to convert C=S to sulfoxide/sulfone derivatives, altering electronic properties .

- Reduction : Use NaBH₄ to reduce imine bonds (C=N) to amines, enabling further functionalization .

- Metal coordination : Form complexes with transition metals (e.g., Cd²⁺, Pd²⁺) via the thiocarbohydrazide’s S and N donors, studied via X-ray crystallography .

Advanced: How can metal complexation enhance bioactivity, and how is this studied experimentally?

Methodological Answer:

- Design principles : Introduce metals (e.g., Cd²⁺, Zn²⁺) to stabilize ligand geometry and enhance interaction with biological targets (e.g., enzymes) .

- Experimental steps :

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-validation : Combine multiple techniques (e.g., IR + NMR + mass spectrometry) to confirm assignments. For example, ambiguous NH signals in NMR can be validated via IR’s NH stretches .

- Computational modeling : Use DFT calculations (e.g., Gaussian09) to simulate NMR/IR spectra and compare with experimental data .

- Elemental analysis : Resolve discrepancies in molecular composition by verifying %C/%N/%S .

Advanced: What computational methods are suitable for predicting electronic properties and reactivity?

Methodological Answer:

- DFT studies : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., proteins) using AutoDock Vina to prioritize compounds for synthesis .

- MD simulations : Analyze stability of metal complexes in aqueous environments (e.g., RMSD < 2 Å over 50 ns) .

Advanced: How to investigate reaction mechanisms for substitution at the 2-iodophenyl moiety?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via HPLC under varying temperatures (25–80°C) to determine activation parameters (ΔH‡, ΔS‡) .

- Isotopic labeling : Use ¹⁸O-labeled H₂O or D₂O to track nucleophilic substitution pathways .

- Theoretical analysis : Apply Eyring-Polanyi equations to correlate experimental rates with transition state energies from DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.